2,4-D 2-Ethylhexyl ester

Description

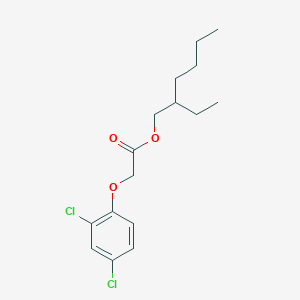

Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexyl 2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22Cl2O3/c1-3-5-6-12(4-2)10-21-16(19)11-20-15-8-7-13(17)9-14(15)18/h7-9,12H,3-6,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSFJRIWRPJUOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)COC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2O3 | |

| Record name | 2,4-D 2-ETHYLHEXYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4034235 | |

| Record name | 2,4-D 2-EHE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sweet smelling liquid., Golden yellow liquid; [HSDB] Amber to light brown liquid with phenolic odor; [MSDSonline] | |

| Record name | 2,4-D 2-ETHYLHEXYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-D 2-Ethylhexyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5126 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

>300 °C (decomp) | |

| Record name | 2,4-D 2-ETHYLHEXYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

171 °C (Cleveland open cup) | |

| Record name | 2,4-D 2-ETHYLHEXYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.086 mg/L at 25 °C | |

| Record name | 2,4-D 2-ETHYLHEXYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.148 at 20 °C | |

| Record name | 2,4-D 2-ETHYLHEXYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000359 [mmHg], 47.9 mPa /3.59X10-4 mm Hg/ at 25 °C (Calculated) | |

| Record name | 2,4-D 2-Ethylhexyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5126 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-D 2-ETHYLHEXYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Golden yellow, non viscous liquid | |

CAS No. |

1928-43-4 | |

| Record name | 2,4-D 2-ETHYLHEXYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexyl (2,4-dichlorophenoxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1928-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-D-2-ethylhexyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001928434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-D 2-EHE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl 2,4-dichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-D-etexyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4373UKV25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-D 2-ETHYLHEXYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

<-37 °C | |

| Record name | 2,4-D 2-ETHYLHEXYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Manufacturing of 2,4-D 2-Ethylhexyl Ester

This technical guide provides a comprehensive overview of the synthesis, manufacturing processes, and mode of action of 2,4-D 2-Ethylhexyl Ester, a widely used herbicide. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key processes.

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective herbicide used to control broadleaf weeds.[1] In its pure form, 2,4-D is a crystalline solid with low solubility in water and oils, making it unsuitable for direct application.[2] To enhance its usability and effectiveness, it is converted into various formulations, with amine salts and esters being the most common. The 2-ethylhexyl ester (2-EHE) of 2,4-D is a particularly prevalent formulation, accounting for a significant portion of the global use of 2,4-D.[3] Ester formulations like 2-EHE are known for their rapid absorption by plants.[2]

This guide will delve into the core aspects of this compound synthesis, including the chemical reactions, manufacturing workflow, and the herbicidal signaling pathway.

Synthesis and Manufacturing

The industrial production of this compound is a two-stage process that begins with the synthesis of 2,4-D acid, followed by its esterification with 2-ethylhexanol.

Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

The synthesis of 2,4-D acid typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid in an alkaline solution. This process is followed by acidification to precipitate the 2,4-D acid.

Esterification of 2,4-D with 2-Ethylhexanol

The core of this compound manufacturing is the esterification of 2,4-D acid with 2-ethylhexanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is driven by the removal of water to shift the equilibrium towards the product side.

A general workflow for the manufacturing process is illustrated below:

References

Environmental Fate and Degradation of 2,4-D 2-Ethylhexyl Ester in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide for the control of broadleaf weeds. It is commonly formulated as esters to enhance its efficacy. One such formulation is the 2-ethylhexyl ester (2,4-D EHE). Understanding the environmental fate and degradation of 2,4-D EHE is critical for assessing its potential environmental impact and ensuring its safe use. This technical guide provides an in-depth overview of the degradation of 2,4-D EHE in soil and water, focusing on hydrolysis, photolysis, and microbial degradation. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key degradation pathways.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 2-ethylhexyl 2-(2,4-dichlorophenoxy)acetate | PubChem |

| CAS Number | 1928-43-4 | PubChem |

| Molecular Formula | C16H22Cl2O3 | PubChem |

| Molecular Weight | 333.25 g/mol | PubChem |

| Water Solubility | Low | [1] |

| Vapor Pressure | 6.16 x 10-5 mmHg | Australian Pesticides and Veterinary Medicines Authority |

Degradation of 2,4-D 2-Ethylhexyl Ester in Water

The degradation of 2,4-D EHE in aquatic environments is primarily driven by hydrolysis and, to a lesser extent, photolysis.

Hydrolysis

Hydrolysis is a major pathway for the degradation of 2,4-D EHE in water, leading to the formation of the parent acid, 2,4-D, and 2-ethylhexanol. The rate of hydrolysis is highly dependent on the pH of the water.

Quantitative Data for Hydrolysis of 2,4-D EHE

| pH | Temperature (°C) | Half-life | Major Degradate | Reference |

| 5 | 25 | Slow degradation, 77.7% remaining after 30 days | 2,4-D | Australian Pesticides and Veterinary Medicines Authority |

| 7 | 25 | Moderate degradation, 59.3% remaining after 30 days | 2,4-D | Australian Pesticides and Veterinary Medicines Authority |

| 9 | 25 | Rapid degradation, 14.2% remaining after 144 hours | 2,4-D (81.4% of recovered radioactivity) | Australian Pesticides and Veterinary Medicines Authority |

| Natural Water (Tittabawasse River) | Not specified | 6.2 hours | 2,4-D (93.8% of recovered radioactivity after 24 hours) | Australian Pesticides and Veterinary Medicines Authority |

Experimental Protocol for Abiotic Hydrolysis

A typical hydrolysis study for 2,4-D EHE follows international guidelines such as OECD Test Guideline 111.[2][3][4]

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are used.

-

Test Substance Application: A stock solution of 2,4-D EHE (radiolabeled or non-labeled) is prepared in a suitable solvent (e.g., acetonitrile) and added to the buffer solutions to achieve a final concentration that does not exceed its water solubility.

-

Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., up to 30 days).

-

Sampling: Aliquots of the test solutions are collected at various time intervals.

-

Analysis: The concentrations of 2,4-D EHE and its degradation products (primarily 2,4-D acid) are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[1][5] For radiolabeled studies, Liquid Scintillation Counting (LSC) is also used to quantify the distribution of radioactivity.

-

Data Analysis: The rate of hydrolysis and the half-life of 2,4-D EHE are calculated using first-order kinetics.

Photolysis

Photolysis, or degradation by light, can also contribute to the breakdown of 2,4-D EHE in water, although it is generally considered a less significant pathway compared to hydrolysis.

Quantitative Data for Photolysis of 2,4-D EHE in Water

| Condition | Half-life (days) | Reference |

| Light Exposed (pH 5 buffer) | 128.2 | Australian Pesticides and Veterinary Medicines Authority |

| Dark Control (pH 5 buffer) | 252.5 | Australian Pesticides and Veterinary Medicines Authority |

Experimental Protocol for Aqueous Photolysis

Photolysis studies are typically conducted according to guidelines such as those from the US EPA.

-

Test System: A sterile, aqueous buffer solution (e.g., pH 5) is used. Quartz tubes are often employed as they are transparent to ultraviolet light.

-

Light Source: A light source that simulates natural sunlight is used, such as a xenon arc lamp. The light intensity is monitored using a chemical actinometer.

-

Test Substance Application: Radiolabeled or non-labeled 2,4-D EHE is added to the buffer solution.

-

Incubation: The test solutions are exposed to the light source for a specified duration. Dark control samples are incubated under the same conditions but shielded from light to assess abiotic degradation in the absence of light.

-

Sampling and Analysis: Samples are collected at various time points and analyzed for the parent compound and photoproducts using HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and/or Thin-Layer Chromatography (TLC).[6]

-

Data Analysis: The photodegradation rate and half-life are calculated.

Degradation of this compound in Soil

In the soil environment, the degradation of 2,4-D EHE is rapid and is primarily mediated by microbial activity, which facilitates the initial hydrolysis to 2,4-D acid. The resulting 2,4-D acid is then further degraded by soil microorganisms.

Microbial Degradation

Soil microorganisms play a crucial role in the breakdown of 2,4-D EHE. The ester is quickly hydrolyzed to 2,4-D acid, which then serves as a carbon and energy source for various soil bacteria and fungi.

Quantitative Data for Microbial Degradation of 2,4-D EHE in Soil/Water Slurries

| Soil Type | Half-life (hours) | Major Degradate | Reference |

| Catlin Soil Slurry | 1.25 | 2,4-D (88.3% of recovered radioactivity after 4 hours) | Australian Pesticides and Veterinary Medicines Authority |

| Hanford Soil Slurry | 1.45 | 2,4-D (78.6% of recovered radioactivity after 4 hours) | Australian Pesticides and Veterinary Medicines Authority |

Experimental Protocol for Aerobic Soil Metabolism

Studies on the microbial degradation of 2,4-D EHE in soil are often conducted following guidelines like the US EPA OCSPP 835.4100.

-

Soil Selection: Well-characterized soils with a known microbial activity are used.

-

Test Substance Application: Radiolabeled 2,4-D EHE is applied to the soil samples at a concentration relevant to agricultural use.

-

Incubation: The treated soil samples are incubated under controlled aerobic conditions (e.g., constant temperature and moisture). Volatile traps may be used to collect any gaseous degradation products like CO2.

-

Sampling: Soil samples are collected at various time intervals.

-

Extraction and Analysis: The soil samples are extracted with appropriate solvents to recover the parent compound and its metabolites. The extracts are then analyzed using techniques like HPLC, GC-MS, and LSC to identify and quantify the degradation products.

-

Data Analysis: The rate of degradation and the half-life of 2,4-D EHE and its major metabolites are determined. The extent of mineralization to CO2 is also quantified.

Degradation Pathways

The primary degradation pathway of 2,4-D EHE in both soil and water is the hydrolysis of the ester linkage to form 2,4-D acid and 2-ethylhexanol. The 2,4-D acid is then subject to further microbial degradation.

Hydrolysis of 2,4-D EHE to 2,4-D Acid

Caption: Initial hydrolysis of 2,4-D EHE.

Microbial Degradation Pathway of 2,4-D Acid

The microbial degradation of 2,4-D acid has been extensively studied, and the key enzymatic steps are well-characterized, particularly the tfd gene-encoded pathway.

Caption: The tfd gene-mediated degradation pathway of 2,4-D acid.

Conclusion

The environmental fate of this compound is characterized by its rapid degradation in both soil and water. The primary degradation mechanism is the hydrolysis of the ester bond to form 2,4-D acid, a process that is significantly influenced by pH in water and is rapidly mediated by microorganisms in soil. The resulting 2,4-D acid is then further mineralized by a variety of soil and aquatic microorganisms through well-established metabolic pathways. While photolysis can contribute to the degradation of 2,4-D EHE in water, it is generally a slower process compared to hydrolysis. The information presented in this guide provides a comprehensive overview for researchers and scientists working on the environmental assessment of this widely used herbicide.

References

An In-depth Technical Guide to the Toxicological Profile and Ecotoxicity of 2,4-D 2-Ethylhexyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) has been a widely utilized herbicide since its introduction in the 1940s.[1] It belongs to the phenoxy family of herbicides and is effective in controlling broadleaf weeds in various agricultural and non-agricultural settings.[2] The 2-ethylhexyl ester of 2,4-D (2,4-D-2-EHE) is a common formulation, accounting for a significant portion of its global use.[3] This technical guide provides a comprehensive overview of the toxicological profile and ecotoxicity of 2,4-D 2-ethylhexyl ester, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological and environmental processes. It is important to note that this compound is rapidly hydrolyzed to 2,4-D acid in the body and the environment; therefore, the toxicological and ecotoxicological properties of the acid form are highly relevant.[4][5]

Toxicological Profile

The toxicological profile of this compound has been established through a battery of studies conducted in accordance with international guidelines. The findings indicate a low to moderate order of acute toxicity and that the various forms of 2,4-D are toxicologically equivalent.[2]

Acute Toxicity

The acute toxicity of this compound is characterized by low to moderate toxicity following oral and dermal exposure. The ester form is noted to be a minimal eye irritant, in contrast to the acid and salt forms which are severe eye irritants.[2]

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 896 mg/kg bw | [2] |

| LD50 | Rat | Dermal | >2000 mg/kg bw | [1] |

| LC50 | Rat | Inhalation | >5.4 mg/L | [1] |

| Eye Irritation | Rabbit | - | Minimal Irritant | [2] |

| Skin Irritation | Rabbit | - | Slight to Minimal Irritant | [2] |

| Skin Sensitization | Guinea Pig | - | Not a Sensitizer | [2] |

Subchronic and Chronic Toxicity

Subchronic and chronic toxicity studies have been conducted on various animal models to determine the potential long-term effects of 2,4-D and its derivatives. The primary target organ identified in these studies is the kidney.[2]

| Study Type | Species | NOAEL | Key Findings | Reference |

| Subchronic (90-day) | Rat | 15 mg/kg/day | Mild kidney toxicity at higher doses. | [2] |

| Subchronic (90-day) | Mouse | 5 mg/kg/day | Mild kidney toxicity at higher doses. | [2] |

| Chronic (1-year) | Dog | 1.0 mg/kg/day | Reductions in body weight gain and food consumption, minor increases in blood urea nitrogen, creatinine, and alanine aminotransferase. | [6] |

Genotoxicity

2,4-D and its forms have been evaluated for genotoxicity in a range of in vitro and in vivo assays. The overall weight of evidence suggests that 2,4-D is not genotoxic.[2]

| Assay | System | Result | Reference |

| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | Negative | [2] |

| In vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Negative | [2] |

| In vivo Micronucleus | Mouse | Negative | [2] |

Carcinogenicity

Long-term carcinogenicity bioassays in rodents have not demonstrated a carcinogenic potential for 2,4-D.[2]

| Species | NOAEL | Key Findings | Reference |

| Rat | 5 mg/kg/day | No evidence of carcinogenicity. | [2] |

| Mouse | 5 mg/kg/day | No evidence of carcinogenicity. | [2] |

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental effects of 2,4-D and its derivatives have been conducted in rats and rabbits. Developmental effects were generally observed only at doses that also caused maternal toxicity.[2][7]

| Study Type | Species | NOAEL | Key Findings | Reference |

| Two-Generation Reproduction | Rat | 5 mg/kg/day | Minimal decreases in pup body weights at parentally toxic doses. | [2] |

| Developmental Toxicity | Rat | 25 mg/kg/day | No adverse fetal effects at doses that did not produce maternal toxicity. | [2][8] |

| Developmental Toxicity | Rabbit | 75 mg/kg/day | Embryonal and fetal development were essentially unaffected at maternally toxic doses. | [2][8] |

Ecotoxicity

The ecotoxicity of this compound has been assessed in various aquatic and terrestrial organisms. The ester formulations are generally more toxic to aquatic organisms than the acid or salt forms.[4]

Aquatic Ecotoxicity

| Organism | Endpoint | Value (acid equivalent) | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96-h LC50 | >5.0 mg/L | [9] |

| Bluegill Sunfish (Lepomis macrochirus) | 96-h LC50 | >5.0 mg/L | [9] |

| Daphnia magna | 48-h EC50 | 0.036 mg/L (as 2,4-D-2-EHE) | [9] |

| Green Algae (Selenastrum capricornutum) | 5-day EC50 | 0.23 mg/L (as 2,4-D-2-EHE) | [9] |

| Duckweed (Lemna gibba) | 14-day EC50 | 0.5 mg/L | [9] |

Terrestrial Ecotoxicity

| Organism | Endpoint | Value | Reference |

| Bobwhite Quail | Acute Oral LD50 | 500 mg/kg bw | [5] |

| Honeybee (Apis mellifera) | Acute Contact LD50 | >100 µ g/bee | [5] |

Environmental Fate

This compound undergoes rapid transformation in the environment, primarily through hydrolysis to 2,4-D acid. The subsequent fate of 2,4-D acid is influenced by microbial degradation, photolysis, and soil mobility.

| Process | Half-life | Conditions | Reference |

| Hydrolysis | 52.2 hours | pH 9 | [10][11] |

| Hydrolysis | 48.3 days | pH 7 | [10][11] |

| Hydrolysis | 99.7 days | pH 5 | [10][11] |

| Aqueous Photolysis | 128.2 days | - | [11] |

| Aerobic Soil Metabolism | 79 minutes (in Mahoon soil) | - | [11] |

Experimental Protocols

The toxicological and ecotoxicological studies for this compound were conducted following standardized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (as per OECD Guideline 423)

-

Test Species: Rat (typically Sprague-Dawley or Wistar strains).

-

Administration: A single oral dose administered by gavage.

-

Dosage: A stepwise procedure with a starting dose based on available information.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Endpoint: LD50 (the statistically estimated dose that is lethal to 50% of the test animals).

Subchronic Oral Toxicity (as per OECD Guideline 408)

-

Test Species: Rat.

-

Administration: Daily administration in the diet or by gavage for 90 days.

-

Dosage: At least three dose levels and a control group.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements, hematology, clinical chemistry, and urinalysis at termination.

-

Pathology: Gross necropsy and histopathological examination of major organs and tissues.

-

Endpoint: No-Observed-Adverse-Effect Level (NOAEL).

Two-Generation Reproduction Toxicity (as per OECD Guideline 416)

-

Test Species: Rat.

-

Administration: Continuous dietary administration to two generations of animals.

-

Dosage: At least three dose levels and a control group.

-

Observations: Monitoring of reproductive performance (e.g., mating, fertility, gestation, parturition, lactation), pup viability, growth, and development.

-

Pathology: Gross necropsy and histopathology of reproductive organs.

-

Endpoints: NOAELs for parental, reproductive, and offspring toxicity.

Fish Acute Toxicity Test (as per OECD Guideline 203)

-

Test Species: Rainbow trout (Oncorhynchus mykiss) or other suitable species.

-

Test Type: Static, semi-static, or flow-through.

-

Duration: 96 hours.

-

Concentrations: At least five test concentrations and a control.

-

Observations: Mortality and sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: LC50 (the concentration that is lethal to 50% of the test fish).

Daphnia sp. Acute Immobilisation Test (as per OECD Guideline 202)

-

Test Species: Daphnia magna.

-

Test Type: Static.

-

Duration: 48 hours.

-

Concentrations: A range of concentrations and a control.

-

Endpoint: EC50 (the concentration that causes immobilization in 50% of the daphnids).

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (as per OECD Guideline 201)

-

Test Species: Selenastrum capricornutum or other suitable algal species.

-

Test Type: Static.

-

Duration: 72 hours.

-

Endpoint: EC50 based on inhibition of growth rate or yield.

Visualizations

Experimental Workflow for a Two-Generation Reproduction Toxicity Study

Caption: Workflow of a two-generation reproductive toxicity study.

Simplified Auxin Signaling Pathway (Mode of Action of 2,4-D)

References

- 1. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 2. 24d.info [24d.info]

- 3. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 6. Comparative subchronic and chronic dietary toxicity studies on 2,4-dichlorophenoxyacetic acid, amine, and ester in the dog [agris.fao.org]

- 7. Developmental toxicity studies in rats and rabbits on 2,4-dichlorophenoxyacetic acid and its forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. 4.10 2,4-D and its salts and esters (E) [fao.org]

- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 11. apvma.gov.au [apvma.gov.au]

Hydrolysis of 2,4-D 2-Ethylhexyl Ester to 2,4-D Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide, and its 2-ethylhexyl ester (2,4-D-EHE) is a common formulation due to its effective absorption into plants. The biological activity of 2,4-D-EHE is contingent upon its hydrolysis to the parent 2,4-D acid, the active herbicidal form. This technical guide provides an in-depth overview of the hydrolysis of 2,4-D-EHE to 2,4-D acid, focusing on the underlying chemistry, influencing factors, experimental protocols for its study, and relevant quantitative data. This information is critical for researchers in environmental science, agricultural chemistry, and toxicology, as well as for professionals in drug development who may study esterase-mediated prodrug activation, a conceptually similar process.

Chemical Background

The hydrolysis of 2,4-D 2-ethylhexyl ester is a chemical reaction in which a water molecule cleaves the ester bond, resulting in the formation of 2,4-D acid and 2-ethylhexanol. This reaction can be catalyzed by acid or, more significantly, by base. In environmental and biological systems, this hydrolysis is a crucial activation step for the herbicidal properties of the ester form.

The overall reaction is as follows:

This compound + H₂O → 2,4-D Acid + 2-Ethylhexanol

Caption: Chemical transformation of this compound to 2,4-D Acid.

Factors Affecting Hydrolysis

The rate of hydrolysis of 2,4-D-EHE is significantly influenced by several factors, with pH being the most critical.

-

pH: The hydrolysis of 2,4-D-EHE is markedly faster under alkaline conditions. In acidic or neutral aqueous environments, the ester is relatively stable. This pH-dependent hydrolysis is a key factor in its environmental fate and persistence.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

-

Presence of Catalysts: In biological systems, enzymes such as esterases can significantly accelerate the rate of hydrolysis.[1] In the environment, microbial activity also contributes to the breakdown of 2,4-D esters.

Quantitative Data

The following tables summarize the available quantitative data on the hydrolysis of this compound.

Table 1: Hydrolysis Half-life of this compound in Aqueous Solutions

| pH | Temperature (°C) | Half-life (t₁/₂) | Reference |

| 5 | 25 | Slow degradation | [2] |

| 7 | 25 | 48 days | [2] |

| 9 | 25 | 2.2 days | [2] |

Table 2: Hydrolysis Half-life of this compound in Soil

| Soil Type | Temperature (°C) | Half-life (t₁/₂) | Reference |

| Silty Clay Loam | 25 | 1.25 hours | [2] |

| Sandy Loam | 25 | 1.45 hours | [2] |

Experimental Protocols

The following section details a representative experimental protocol for studying the hydrolysis of 2,4-D-EHE to 2,4-D acid, based on established guidelines such as the OECD Guideline for Testing of Chemicals 111.

Caption: Experimental workflow for studying the hydrolysis of 2,4-D-EHE.

Materials

-

This compound (analytical standard)

-

2,4-D Acid (analytical standard)

-

Buffer salts (e.g., citrate, phosphate, borate)

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Formic acid or other suitable mobile phase modifier

-

Sterile, amber glass vials with screw caps

-

Volumetric flasks and pipettes

-

Analytical balance

-

pH meter

-

Incubator

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Preparation of Solutions

-

Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

pH 4: Citrate buffer

-

pH 7: Phosphate buffer

-

pH 9: Borate buffer Ensure all buffers are sterilized by autoclaving or filtration.

-

-

Stock Solution: Prepare a stock solution of 2,4-D-EHE in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1000 mg/L.

Experimental Setup

-

Dispense 100 mL of each sterile buffer solution into triplicate sterile amber glass flasks.

-

Spike each flask with the 2,4-D-EHE stock solution to achieve a final concentration of 1-10 mg/L. The volume of organic solvent added should not exceed 1% of the total volume.

-

Tightly cap the flasks and place them in an incubator in the dark at a constant temperature (e.g., 25°C).

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 96, 168, and 336 hours), withdraw an aliquot (e.g., 1 mL) from each flask for analysis.

Analytical Procedure (HPLC)

-

Sample Preparation: If necessary, dilute the collected samples with the initial mobile phase.

-

HPLC Conditions (Representative):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% formic acid). A typical gradient might start at 40% acetonitrile and increase to 90% over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: UV at 230 nm and 280 nm

-

-

Quantification: Prepare a calibration curve for both 2,4-D-EHE and 2,4-D acid using analytical standards. Quantify the concentrations of the ester and the acid in the samples by comparing their peak areas to the calibration curves.

Data Analysis

-

Plot the concentration of 2,4-D-EHE versus time for each pH.

-

Determine the hydrolysis rate constant (k) by fitting the data to a first-order decay model: ln(Ct) = ln(C₀) - kt, where Ct is the concentration at time t, and C₀ is the initial concentration.

-

Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Conclusion

The hydrolysis of this compound to 2,4-D acid is a fundamental process governing its herbicidal activity and environmental persistence. The rate of this reaction is highly dependent on pH, with significantly faster degradation occurring in alkaline conditions. The provided experimental protocol offers a robust framework for researchers to study the kinetics of this hydrolysis reaction under various conditions. A thorough understanding of this process is essential for developing effective and environmentally sound herbicidal formulations and for assessing the environmental impact of existing products. For professionals in drug development, the principles of ester hydrolysis and the analytical techniques described herein are transferable to the study of ester-based prodrugs and their activation in physiological environments.

References

Unveiling the Molecular Landscape: A Technical Guide to 2,4-D Ester Formulations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of 2,4-D ester formulations. Designed for a scientific audience, this document delves into the quantitative data, experimental methodologies, and key biological pathways associated with these widely used herbicides.

Physicochemical Properties of 2,4-D Esters

The behavior and biological activity of 2,4-D ester formulations are intrinsically linked to their physical and chemical characteristics. These properties dictate their environmental fate, uptake by target organisms, and overall efficacy. The following tables summarize key quantitative data for several common 2,4-D esters.

Table 1: Vapor Pressure of Selected 2,4-D Esters

| Ester Formulation | Vapor Pressure (mm Hg) | Temperature (°C) |

| Isopropyl | 4.6 x 10⁻⁴ | 25 |

| Isooctyl | 2.7 | 187 |

| 2-Ethylhexyl | 3.0 | 187 |

| Butoxyethanol | 3.9 | 187 |

| Propylene Glycol Butyl Ether | 3.9 | 187 |

| n-Butyl | 6.16 x 10⁻⁵ | Not Specified |

Table 2: Solubility of Selected 2,4-D Esters

| Ester Formulation | Water Solubility | Organic Solvent Solubility |

| General Esters | Insoluble | Soluble in petroleum oils[1] |

| Isopropyl | Soluble in alcohols and most oils | Not Specified |

| 2-Ethylhexyl | 0.086 mg/L at 25°C | Soluble in chloroform and methanol[2] |

Table 3: Hydrolysis and Partition Coefficient of 2,4-D Ethylhexyl Ester (EHE)

| Property | Value | Conditions |

| Hydrolysis Half-life | 48 days | pH 7[3] |

| 2.2 days | pH 9[3] | |

| Log Kₒw (Octanol-Water Partition Coefficient) | >4 | Not Specified |

Table 4: Other Physical Properties of 2,4-D Esters

| Ester Formulation | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Isopropyl | 5-10 and 20-25 (two forms)[4] | 30 @ 1 mm Hg[4] | Not Specified |

| n-Butyl | 9[5] | 146-147 @ 1 mm Hg | Not Specified |

| 2-Ethylhexyl | Not Specified | 449.37 (rough estimate)[2] | 1.1506 (rough estimate)[2] |

Experimental Protocols

The accurate determination of the physicochemical properties outlined above relies on standardized and validated experimental methodologies. This section details the protocols for key experiments.

Vapor Pressure Determination

Method: OECD Guideline 104, "Vapour Pressure"[5][6]

This guideline outlines several methods for vapor pressure measurement. For 2,4-D esters, with their relatively low volatility, the Gas Saturation Method is appropriate.

Protocol Outline:

-

Apparatus Setup: A stream of inert gas (e.g., nitrogen) is passed through a thermostatically controlled saturation chamber containing the 2,4-D ester sample. The gas becomes saturated with the vapor of the test substance.

-

Sample Preparation: A known quantity of the 2,4-D ester is placed in the saturation chamber. The physical state (liquid or solid) is noted.

-

Saturation: The inert gas is passed through the chamber at a known and controlled flow rate for a specific duration. The temperature of the chamber is precisely maintained.

-

Trapping: The gas stream exiting the saturation chamber, now containing the vapor of the 2,4-D ester, is passed through a trapping system (e.g., a cold trap or a specific absorbent) to collect the vaporized substance.

-

Quantification: The amount of the 2,4-D ester trapped is determined analytically (e.g., by gas chromatography).

-

Calculation: The vapor pressure is calculated from the mass of the substance transported by a known volume of gas. The ideal gas law, with corrections for non-ideal behavior if necessary, is used for the calculation.[7][8]

-

Temperature Variation: The experiment is repeated at a minimum of two other temperatures to establish the vapor pressure curve.

Water Solubility

Method: OECD Guideline 105, "Water Solubility"

This guideline describes the Flask Method for determining the water solubility of substances.

Protocol Outline:

-

Apparatus: A constant temperature water bath, flasks with stoppers, and an analytical method for quantifying the test substance are required.

-

Sample Preparation: An excess amount of the 2,4-D ester is added to a flask containing purified water.

-

Equilibration: The flask is agitated in the constant temperature bath for a sufficient period to reach equilibrium between the dissolved and undissolved substance. A preliminary test is often conducted to determine the time required to reach equilibrium.

-

Phase Separation: The solution is allowed to stand at the test temperature to allow for the separation of undissolved material. Centrifugation may be used to facilitate this separation.

-

Sampling and Analysis: A sample of the clear aqueous phase is carefully withdrawn. The concentration of the 2,4-D ester in the sample is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC).

-

Replicates: The determination is performed in at least duplicate.

Hydrolysis as a Function of pH

Method: OECD Guideline 111, "Hydrolysis as a Function of pH"[1][4][9]

This method determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.

Protocol Outline:

-

Materials: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared. The 2,4-D ester to be tested is dissolved in these buffers.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).

-

Sampling: Aliquots are taken from each solution at various time intervals.

-

Analysis: The concentration of the parent 2,4-D ester and any significant hydrolysis products in each sample is determined by an appropriate analytical method (e.g., HPLC or GC-MS).

-

Rate Constant and Half-Life Calculation: The rate of hydrolysis is determined by plotting the concentration of the 2,4-D ester against time. From this, the first-order rate constant (k) and the half-life (t₁/₂) at each pH are calculated.

Octanol-Water Partition Coefficient (Kₒw)

Method: Shake-Flask Method

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and biological uptake.

Protocol Outline:

-

Materials: n-Octanol and water, mutually saturated with each other, are used. A known amount of the 2,4-D ester is dissolved in one of the phases.

-

Partitioning: The octanol and water phases are placed in a separatory funnel and shaken vigorously to allow for the partitioning of the 2,4-D ester between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Sampling and Analysis: A sample is taken from both the n-octanol and the aqueous phase. The concentration of the 2,4-D ester in each phase is determined analytically.

-

Calculation: The partition coefficient (Kₒw) is calculated as the ratio of the concentration of the 2,4-D ester in the n-octanol phase to its concentration in the aqueous phase. The result is often expressed as its logarithm (log Kₒw).

Signaling Pathways and Mechanism of Action

2,4-D esters act as synthetic auxins, disrupting the normal hormonal balance in susceptible plants, leading to uncontrolled growth and ultimately, death. The primary mechanism involves the canonical auxin signaling pathway. Additionally, toxicity can be mediated by the induction of oxidative stress.

Auxin Signaling Pathway

2,4-D mimics the natural plant hormone indole-3-acetic acid (IAA) but is more persistent within the plant. It activates the auxin signaling pathway, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes that control cell division and elongation.

Caption: Auxin signaling pathway activated by 2,4-D.

Proposed ROS-Mediated Toxicity Pathway

High concentrations of 2,4-D can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. This represents a secondary mechanism of toxicity.

Caption: Proposed pathway for ROS-mediated toxicity of 2,4-D.

References

- 1. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 2. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]

- 6. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. catalog.labcorp.com [catalog.labcorp.com]

In-Depth Technical Guide: Volatility and Drift Potential of 2,4-D 2-Ethylhexyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the volatility and drift potential of 2,4-D 2-Ethylhexyl ester (2,4-D EHE), a common low-volatile ester formulation of the herbicide 2,4-D. This document details the physicochemical properties that influence its environmental transport, summarizes quantitative data on its potential for off-target movement, and outlines the experimental protocols used to generate this data.

Physicochemical Properties and Environmental Fate

The potential for a herbicide to volatilize and drift is largely determined by its inherent physicochemical properties. For 2,4-D EHE, key parameters include its vapor pressure, water solubility, and its behavior in different environmental compartments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Vapor Pressure | 3.59 x 10⁻⁴ mmHg | [1] |

| Water Solubility | 0.086 mg/L at 25°C | [1] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 5.78 at 25°C | [1] |

| Henry's Law Constant | 1.8 x 10⁻⁵ atm·m³/mol | [1] |

Environmental Fate Summary:

In the environment, 2,4-D esters like EHE can undergo several processes, including hydrolysis and degradation. The ester form is rapidly converted to the parent 2,4-D acid in soil and water. The persistence of 2,4-D EHE is generally low under most environmental conditions.

Table 2: Environmental Fate of this compound

| Environmental Compartment | Half-Life | Conditions | Reference |

| Soil | 1 - 14 days (median 2.9 days) | Field studies | [1] |

| Water (Hydrolysis) | 35 days | pH 7 | [1] |

| Water (Hydrolysis) | 3.5 days | pH 8 | [1] |

Volatility and Drift Potential: Quantitative Data

The off-target movement of pesticides occurs through two primary mechanisms: spray drift and volatilization. Spray drift refers to the physical movement of liquid droplets during application, while volatilization is the process of the pesticide turning into a vapor after it has been deposited on a surface. Ester formulations of 2,4-D are known to be more volatile than their amine or salt counterparts.

While specific quantitative data for the downwind deposition of 2,4-D EHE from field studies is limited in the public literature, research on similar 2,4-D formulations and other herbicides provides valuable insights into the potential magnitude of off-target movement. The following table presents data on air concentrations of 2,4-D from a study evaluating the volatility of a 2,4-D choline formulation, which is considered to have low volatility. This can serve as a conservative proxy for understanding the potential for airborne residues.

Table 3: Atmospheric Concentrations of 2,4-D Following Application of a Low-Volatility Formulation

| Sampling Location | 72-hour Cumulative Air Concentration (ng/m³) |

| In-Swath | 3.3 - 7.1 |

| Downwind (adjacent to treated field) | 5.0 - 25.5 |

Data from a study on 2,4-D choline highlights that even with low-volatility formulations, detectable atmospheric concentrations can be found, particularly in the downwind direction. It is important to note that these concentrations are influenced by numerous factors including application parameters and meteorological conditions.

Experimental Protocols

The assessment of herbicide volatility and drift potential relies on standardized and replicable experimental methodologies. Below are detailed protocols for key experiments.

Vapor Pressure Measurement

Objective: To determine the vapor pressure of 2,4-D EHE, a key indicator of its potential to volatilize.

Methodology (Gas Saturation Method):

-

A known volume of a carrier gas (e.g., nitrogen) is passed through or over a sample of 2,4-D EHE maintained at a constant temperature.

-

The gas becomes saturated with the vapor of the substance.

-

The vapor is then collected in a sorbent tube (e.g., containing XAD-2 resin or polyurethane foam).

-

The amount of the substance trapped in the sorbent is quantified using an appropriate analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

The vapor pressure is calculated from the amount of substance collected, the volume of gas passed through the sample, and the temperature.

Wind Tunnel Analysis of Spray Drift

Objective: To quantify the spray drift of 2,4-D EHE under controlled laboratory conditions.

Methodology:

-

Wind Tunnel Setup: A low-speed wind tunnel with a working section is used to generate a consistent airflow. Environmental conditions such as temperature and relative humidity are controlled.

-

Spray Application: A spray nozzle is mounted at the upwind end of the working section. The 2,4-D EHE formulation, often mixed with a fluorescent tracer, is sprayed at a defined pressure and flow rate.

-

Drift Collection: Artificial collectors (e.g., mylar sheets, filter papers, or vertical plastic lines) are placed at various downwind distances from the nozzle.

-

Sample Analysis: The amount of tracer and/or active ingredient deposited on each collector is quantified using fluorometry or chromatography (HPLC or GC).

-

Data Analysis: The deposition data is used to generate a drift curve, showing the amount of spray deposited as a function of downwind distance.

Field Volatility and Drift Study

Objective: To measure the volatilization and spray drift of 2,4-D EHE under real-world agricultural conditions.

Methodology:

-

Plot Design: A treated plot of a specified size is established. Downwind and upwind sampling stations are set up at various distances from the treated area.

-

Herbicide Application: The 2,4-D EHE formulation is applied to the plot using calibrated agricultural spray equipment. Application parameters (e.g., nozzle type, boom height, pressure, speed) and meteorological conditions (wind speed and direction, temperature, relative humidity) are meticulously recorded.

-

Air Sampling: High-volume air samplers equipped with sorbent media (e.g., polyurethane foam plugs) are placed at different heights and downwind distances to collect airborne residues. Sampling is typically conducted for a set period (e.g., 24-72 hours) post-application.

-

Deposition Sampling: Passive samplers (e.g., petri dishes with a collection medium or filter paper) are placed at ground level at various downwind distances to measure spray drift deposition.

-

Bioassay (Optional): Sensitive indicator plants (e.g., tomatoes, cotton) may be placed at downwind locations to visually assess injury from drift.

-

Sample Analysis: The collected air and deposition samples are extracted and analyzed using LC-MS/MS or GC-MS to quantify the amount of 2,4-D EHE.

-

Data Interpretation: The results provide data on the flux of the herbicide from the treated field over time and the deposition pattern of spray drift.

Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

References

The Journey of a Herbicide: An In-depth Technical Guide to the Absorption and Translocation of 2,4-D 2-Ethylhexyl Ester in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) has been a cornerstone of selective broadleaf weed control for decades. Among its various formulations, the 2-ethylhexyl ester (2,4-D EHE) is widely utilized for its enhanced foliar uptake characteristics. Understanding the intricate processes of how 2,4-D EHE is absorbed by, moves within, and is metabolized by plants is critical for optimizing its efficacy, developing new herbicidal technologies, and assessing its environmental fate. This technical guide provides a comprehensive overview of the current scientific understanding of the absorption and translocation of 2,4-D EHE in plants, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

While extensive research has been conducted on 2,4-D in its acid and amine forms, specific quantitative data on the absorption and translocation of the 2-ethylhexyl ester are less abundant in publicly available literature. However, a key metabolic step, the rapid hydrolysis of 2,4-D EHE to the herbicidally active 2,4-D acid, is well-established. Consequently, much of the existing data on the translocation and mode of action of 2,4-D acid is highly relevant to understanding the ultimate fate and activity of 2,4-D EHE in plants.

Data Presentation: Quantitative Insights into 2,4-D EHE Behavior in Plants

The lipophilic nature of 2,4-D EHE facilitates its penetration through the waxy cuticle of plant leaves. Once inside the plant tissue, it is rapidly converted to the more water-soluble 2,4-D acid, which is then subject to long-distance transport and further metabolism. The following tables summarize available quantitative data on the degradation kinetics of 2,4-D EHE and the translocation of its active form, 2,4-D acid.

| Plant Species | Tissue | Parameter | Value | Reference |

| Maize (Zea mays) | Whole Plant | Half-life of R-2,4-D EHE | No substantial difference from S-enantiomer | [1][2] |

| Whole Plant | Half-life of S-2,4-D EHE | No substantial difference from R-enantiomer | [1][2] | |

| Whole Plant | Degradation of 2,4-D (metabolite) | Rapid | [1][2] | |

| Flixweed (Descurainia sophia) | Whole Plant | Half-life of R-2,4-D EHE | No substantial difference from S-enantiomer | [1][2] |

| Whole Plant | Half-life of S-2,4-D EHE | No substantial difference from R-enantiomer | [1][2] | |

| Whole Plant | Persistence of 2,4-D (metabolite) | Prolonged at elevated levels | [1][2] |

Table 1: Degradation Kinetics of 2,4-D EHE Enantiomers and its Metabolite 2,4-D in Maize and Flixweed. This table highlights the stereoselective degradation of 2,4-D EHE and the differential persistence of its active metabolite, 2,4-D acid, in a tolerant monocot (maize) and a susceptible dicot (flixweed).

| Plant Species | Resistance Level | Time After Treatment (h) | % of Absorbed 14C in Treated Leaf | % of Absorbed 14C Translocated Above | % of Absorbed 14C Translocated Below | Reference |

| Cotton (Gossypium hirsutum) | Tolerant CS Lines | 24 | 91 - 95 | 2 - 5 | 2 - 5 | [1] |

| Susceptible (TM-1) | 24 | 23 | 35 | 42 | [1] |

Table 2: Translocation of 14C-2,4-D in Tolerant and Susceptible Cotton Lines. This table presents data on the distribution of radiolabeled 2,4-D following foliar application, demonstrating that reduced translocation is a mechanism of tolerance in certain cotton lines.

Signaling Pathways and Metabolic Fate

The herbicidal action of 2,4-D EHE is initiated by its conversion to 2,4-D acid, which then mimics the natural plant hormone auxin. This leads to a cascade of physiological and molecular events, ultimately causing uncontrolled growth and death in susceptible plants. The metabolic fate of 2,4-D EHE involves several key steps, including hydrolysis, hydroxylation, and conjugation, which are common detoxification pathways for xenobiotics in plants.

Figure 1: Metabolic and Signaling Pathway of 2,4-D EHE in Plants. This diagram illustrates the conversion of 2,4-D EHE to its active form, 2,4-D acid, which then acts as a synthetic auxin, leading to phytotoxicity. The diagram also shows the detoxification pathway involving hydroxylation and conjugation.

Experimental Protocols

Precise quantification of 2,4-D EHE and its metabolites in plant tissues is essential for absorption and translocation studies. The following section outlines a typical experimental protocol using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique.

Protocol 1: Quantification of 2,4-D EHE and 2,4-D Acid in Plant Tissues by HPLC-MS/MS

1. Sample Preparation and Extraction:

-

Harvesting: Collect plant tissues (e.g., leaves, stems, roots) at designated time points after application of 2,4-D EHE.

-

Washing: For foliar application studies, wash the surface of the treated leaves with an appropriate solvent (e.g., acetone:water mixture) to remove unabsorbed herbicide.

-

Homogenization: Freeze the plant tissue samples in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction:

-

Weigh a subsample of the homogenized tissue (e.g., 1-5 g) into a centrifuge tube.

-

Add an extraction solvent. A common solvent system is acidified acetonitrile or a methanol/water mixture.

-

For the simultaneous extraction of 2,4-D EHE and 2,4-D acid, an initial alkaline hydrolysis step (e.g., with NaOH) can be employed to convert the ester to the acid form, followed by acidification and extraction.[3]

-

Vortex or shake vigorously for a specified time (e.g., 30 minutes).

-

Centrifuge the sample to pellet the solid plant material.

-

-

Cleanup (Solid-Phase Extraction - SPE):

-

Condition an SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with methanol and water.

-

Load the supernatant from the extraction step onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interfering compounds.

-

Elute the analytes of interest (2,4-D EHE and 2,4-D acid) with a stronger solvent (e.g., acetonitrile or methanol).

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of a solvent compatible with the HPLC mobile phase (e.g., acetonitrile:water).

-

2. HPLC-MS/MS Analysis:

-

Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).[4]

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of 2,4-D acid.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Select specific precursor-to-product ion transitions for 2,4-D EHE and 2,4-D acid.

-

Quantification: Generate a calibration curve using standards of known concentrations of 2,4-D EHE and 2,4-D acid. Quantify the analytes in the plant extracts by comparing their peak areas to the calibration curve.

Figure 2: Experimental Workflow for Studying Absorption and Translocation. This flowchart outlines the key steps involved in a typical study to quantify the uptake and movement of 2,4-D EHE in plants, often utilizing a radiolabeled form of the herbicide.

Conclusion

The absorption and translocation of this compound are complex processes pivotal to its herbicidal efficacy. The initial rapid absorption through the leaf cuticle is followed by a critical hydrolysis step, converting the ester to the herbicidally active 2,4-D acid. The subsequent translocation of 2,4-D acid throughout the plant, primarily via the phloem, and its interaction with auxin signaling pathways, dictate the ultimate phytotoxic outcome. While specific quantitative data for 2,4-D EHE remains an area for further research, the established metabolic pathways and analytical methodologies provide a solid foundation for future investigations. A deeper understanding of these processes at a quantitative and molecular level will continue to drive the development of more effective and environmentally sound weed management strategies.

References

- 1. Frontiers | Absorption and translocation of [14C]2,4-dichlorophenoxyacetic acid in herbicide-tolerant chromosome substitution lines of Gossypium hirsutum L [frontiersin.org]

- 2. Chiral Herbicide 2,4-D Ethylhexyl Ester: Absolute Configuration, Stereoselective Herbicidal Activity, Crop Safety, and Metabolic Behavior on Maize and Flixweed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. my.ucanr.edu [my.ucanr.edu]

- 4. epa.gov [epa.gov]

Chiral Separation and Stereoselective Activity of 2,4-D 2-Ethylhexyl Ester Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chiral separation and stereoselective activity of 2,4-D 2-ethylhexyl ester (2,4-D EHE) enantiomers. As the use of chiral pesticides comes under increasing scrutiny for their environmental and biological effects, understanding the distinct properties of individual enantiomers is paramount. This document details the experimental protocols for the successful chiral separation of (R)-(+)-2,4-D EHE and (S)-(-)-2,4-D EHE, summarizes the quantitative data on their stereoselective herbicidal activity and degradation, and explores the underlying mechanisms of action. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development and agrochemical industries, facilitating a deeper understanding of the environmental and biological implications of chiral herbicides.

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used phenoxy herbicide for the control of broadleaf weeds. It is often formulated as an ester, such as the 2-ethylhexyl ester (2,4-D EHE), to improve its efficacy. 2,4-D EHE possesses a chiral center, and therefore exists as two enantiomers: (R)-(+)-2,4-D EHE and (S)-(-)-2,4-D EHE. While these enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit significantly different biological activities, including herbicidal efficacy, metabolism, and toxicity, due to their stereospecific interactions with biological macromolecules.

Recent research has highlighted the importance of evaluating the environmental and toxicological profiles of individual enantiomers of chiral pesticides. The differential activity of enantiomers can have significant implications, with one enantiomer often being responsible for the desired pesticidal effect while the other may be less active or contribute to off-target toxicity. This guide focuses on the chiral separation and stereoselective bioactivity of 2,4-D EHE enantiomers, providing a technical overview for researchers in the field.

Chiral Separation of this compound Enantiomers

The successful separation of the enantiomers of 2,4-D EHE is a critical first step in studying their individual properties. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.

Experimental Protocol: Chiral HPLC Separation

The following protocol is based on the successful separation of 2,4-D EHE enantiomers as described in the scientific literature[1][2].

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

Chiral Column:

Mobile Phase:

-

n-Hexane/Isopropanol (95:5, v/v)

Flow Rate:

-

1.0 mL/min

Column Temperature:

-

25°C

Detection Wavelength:

-

230 nm

Injection Volume:

-

10 µL

Sample Preparation:

-

A racemic standard of 2,4-D EHE is dissolved in the mobile phase to a concentration of 10 mg/L.

Experimental Workflow

The following diagram illustrates the workflow for the chiral separation of 2,4-D EHE enantiomers.

Stereoselective Herbicidal Activity

Studies have demonstrated a significant difference in the herbicidal activity of the two enantiomers of 2,4-D EHE. This stereoselectivity is crucial for developing more effective and environmentally benign herbicide formulations.

Quantitative Data on Herbicidal Activity

The herbicidal activity of the individual enantiomers has been evaluated against various weed species. The (S)-(-)-enantiomer has been shown to be the more active form.

| Target Weed Species | Enantiomer | Application Rate (g a.i./ha) | Inhibition of Fresh Weight (%) | Reference |

| Euphorbia helioscopia (Sun Spurge) | (R)-(+)-2,4-D EHE | 75 | 45.3 | [1][2] |

| (S)-(-)-2,4-D EHE | 75 | 82.1 | [1][2] | |

| Descurainia sophia (Flixweed) | (R)-(+)-2,4-D EHE | 150 | 55.7 | [1][2] |

| (S)-(-)-2,4-D EHE | 150 | 91.4 | [1][2] |

Table 1: Stereoselective Herbicidal Activity of 2,4-D EHE Enantiomers. [1][2]

Stereoselective Degradation in Plants

The degradation rate of pesticide enantiomers in the environment and in target and non-target organisms is a critical factor in assessing their overall impact.

Quantitative Data on Enantioselective Degradation

Interestingly, studies on the degradation of 2,4-D EHE enantiomers in maize (a tolerant crop) and flixweed (a susceptible weed) did not show significant enantioselectivity in the degradation of the parent ester. However, the persistence of the active metabolite, 2,4-D acid, varied between the two species.

| Plant Species | Enantiomer | Half-life (days) | Reference |

| Zea mays (Maize) | (R)-(+)-2,4-D EHE | 1.8 | [1][2] |

| (S)-(-)-2,4-D EHE | 1.9 | [1][2] | |

| Descurainia sophia (Flixweed) | (R)-(+)-2,4-D EHE | 2.1 | [1][2] |

| (S)-(-)-2,4-D EHE | 2.2 | [1][2] |

Table 2: Degradation Half-lives of 2,4-D EHE Enantiomers in Maize and Flixweed. [1][2]

Mechanism of Action: The Auxin Signaling Pathway

2,4-D and its esters are synthetic auxins that mimic the natural plant hormone indole-3-acetic acid (IAA). They disrupt normal plant growth by causing uncontrolled cell division and elongation, leading to the death of susceptible plants. While specific research on the enantiomer-specific interactions with the auxin signaling pathway for 2,4-D EHE is limited, the general mechanism is well-established.

The following diagram illustrates the generalized auxin signaling pathway, which is the target of phenoxy herbicides like 2,4-D EHE.

The stereoselective activity of the (S)-enantiomer suggests a more favorable binding interaction with the TIR1/AFB auxin co-receptor complex, leading to a more efficient degradation of the Aux/IAA repressor proteins and subsequent activation of auxin-responsive genes.

Toxicological Profile

A comprehensive toxicological assessment of individual enantiomers of 2,4-D EHE is not currently available in the public literature. The existing toxicological data pertains to the racemic mixture of 2,4-D EHE or the 2,4-D acid.

General Toxicology of 2,4-D and its Esters:

-

Acute Toxicity: 2,4-D and its esters are generally considered to have low to moderate acute toxicity.

-

Chronic Toxicity: Long-term exposure studies have not shown evidence of carcinogenicity.

-

Environmental Fate: 2,4-D esters are rapidly hydrolyzed to 2,4-D acid in soil and water. The acid form is moderately persistent and mobile in soil.

The lack of enantiomer-specific toxicological data represents a significant knowledge gap. Future research should focus on evaluating the potential for stereoselective toxicity to non-target organisms.

Conclusion

This technical guide has summarized the current knowledge on the chiral separation and stereoselective activity of this compound enantiomers. The key findings are:

-

The enantiomers of 2,4-D EHE can be effectively separated using chiral HPLC.

-

The (S)-(-)-enantiomer exhibits significantly higher herbicidal activity against susceptible weed species compared to the (R)-(+)-enantiomer.

-

The degradation of the parent ester in plants does not appear to be significantly enantioselective.

-

A significant data gap exists regarding the enantiomer-specific toxicological profiles.

The development of enantiomerically enriched or pure formulations of (S)-(-)-2,4-D EHE could lead to more effective weed control with a reduced environmental load of the less active enantiomer. Further research is needed to fully elucidate the stereoselective interactions with the auxin signaling pathway and to assess the toxicological profiles of the individual enantiomers.

References

Methodological & Application

Application Notes and Protocols for the Detection of 2,4-D 2-Ethylhexyl Ester in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methods for the detection and quantification of 2,4-D 2-Ethylhexyl ester (2,4-D-EHE) in various environmental matrices. The protocols detailed below are based on established methodologies, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure high sensitivity and selectivity.

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide for the control of broadleaf weeds. The 2-ethylhexyl ester (2,4-D-EHE) is a common formulation of 2,4-D, characterized by its rapid hydrolysis to the parent 2,4-D acid in the environment.[1][2][3] Monitoring the presence of 2,4-D-EHE and its degradation products in environmental samples such as soil, water, and sediment is crucial for assessing environmental contamination and ensuring regulatory compliance.

Analytical Methods Overview

The primary analytical techniques for the determination of 2,4-D-EHE in environmental samples are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for definitive identification and quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and semi-volatile compounds like 2,4-D-EHE. Derivatization of the analyte may be required to improve its chromatographic properties.

-